Brucine sulfate salt hydrate

CAS No.: 652154-10-4

Cat. No.: VC3809115

Molecular Formula: C46H56N4O13S

Molecular Weight: 905.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652154-10-4 |

|---|---|

| Molecular Formula | C46H56N4O13S |

| Molecular Weight | 905.0 g/mol |

| IUPAC Name | 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate |

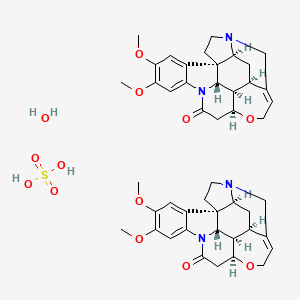

| Standard InChI | InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2 |

| Standard InChI Key | DYCXTLLGAUPAQK-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O |

| SMILES | COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |

| Canonical SMILES | COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Brucine sulfate salt hydrate is a sulfate salt of brucine, a dimethoxy-indoloquinolizidine alkaloid. Its molecular formula is reported variably across studies due to differences in hydration states:

-

Hydrated forms: Stoichiometries range from hexahydrate () to nonstoichiometric variants with 3.65–7.4 water molecules per brucine sulfate unit .

The compound’s crystal lattice stability hinges on water-mediated hydrogen bonding networks. Single-crystal X-ray diffraction reveals monoclinic systems for HyA (6.5–7.4 ) and HyC (3.65–3.85 ), while HyB forms a stoichiometric tetrahydrate . Variable-temperature IR spectroscopy and principal component analysis further confirm structural rearrangements during dehydration .

Synthesis and Analytical Characterization

Brucine sulfate salt hydrate is synthesized via acid-base neutralization:

Controlled crystallization at 25°C and RH ≥26% yields HyA, whereas dehydration under drier conditions (RH ≤20%) produces HyC . Key analytical methods include:

HyA’s dehydration enthalpy is minimal (3 kJ/mol), enabling rapid water exchange, whereas HyB and HyC exhibit higher stabilization (19–23 kJ/mol) .

Hydrate Polymorphism and Stability

The hydrate landscape of brucine sulfate is highly RH-dependent:

| Hydrate | Water Content | RH Stability | Transformation Pathway |

|---|---|---|---|

| HyA | 6.5–7.4 | ≥26% at 25°C | ↔ Amorphous (RH <26%) |

| HyB | 4 | 22–25% at 25°C | → Amorphous (RH <10%) |

| HyC | ≤5 | ≤20% at 25°C | → Anhydrate (AH) upon heating |

Notably, HyA and HyC display nonstoichiometric behavior, with water molecules occupying lattice channels. In contrast, HyB’s rigid tetrahydrate structure collapses irreversibly upon dehydration .

Pharmacological and Research Applications

Brucine sulfate salt hydrate serves as:

-

A neuropharmacological probe: It antagonizes glycine receptors, modulating excitatory neurotransmission .

-

A chiral resolving agent: Its stereospecific interactions aid in separating racemic mixtures .

-

A lyotropic liquid crystal precursor: Hydration-dependent self-assembly enables optical applications .

Comparative toxicity studies highlight its lower acute toxicity (LD50: 150 mg/kg in mice) compared to strychnine (LD50: 2 mg/kg) .

| Parameter | Specification |

|---|---|

| Storage | 0% RH, airtight glass containers |

| Disposal | Incineration with alkaline scrubbers |

| First aid | Immediate POISON CENTER contact |

Prolonged exposure risks neurotoxicity, necessitating PPE and ventilation .

Comparative Analysis with Related Alkaloids

Brucine sulfate’s properties distinguish it from analogous compounds:

| Compound | Key Feature | Therapeutic Use |

|---|---|---|

| Strychnine | Competitive glycine antagonist | None (high toxicity) |

| Quinine | Sodium channel modulation | Antimalarial |

| Morphine | μ-opioid receptor agonist | Analgesic |

Unlike these analogs, brucine sulfate’s variable hydration enables unique applications in materials science .

Recent Advances and Future Directions

Recent studies emphasize:

-

Hydrate control: RH-stable formulations for sustained drug delivery .

-

Synchrotron PXRD: Resolving transient amorphous-anhydrate transitions .

-

Computational modeling: Predicting hydrate stability via lattice energy calculations .

Future research should prioritize in vivo hydration dynamics and green synthesis routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume